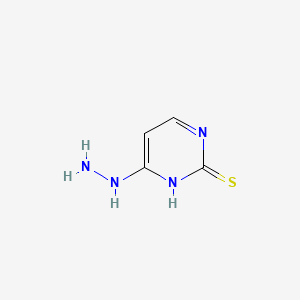

2-Thio-4-hydrazinouracil

Description

Structure

3D Structure

Properties

CAS No. |

32084-28-9 |

|---|---|

Molecular Formula |

C4H6N4S |

Molecular Weight |

142.19 g/mol |

IUPAC Name |

6-hydrazinyl-1H-pyrimidine-2-thione |

InChI |

InChI=1S/C4H6N4S/c5-8-3-1-2-6-4(9)7-3/h1-2H,5H2,(H2,6,7,8,9) |

InChI Key |

RAHVLNJJZXBUAY-UHFFFAOYSA-N |

SMILES |

C1=C(NC(=S)N=C1)NN |

Canonical SMILES |

C1=C(NC(=S)N=C1)NN |

Other CAS No. |

32084-28-9 |

Synonyms |

2-thio-4-hydrazinouracil |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 2 Thio 4 Hydrazinouracil

De Novo Synthesis Approaches to the 2-Thio-4-hydrazinouracil Pyrimidine (B1678525) Scaffold

The construction of the pyrimidine ring system is a cornerstone of heterocyclic chemistry. grafiati.com General methodologies for synthesizing substituted pyrimidines include the condensation of various moieties to form the heterocycle and the less efficient replacement of substituents on a pre-existing pyrimidine ring. nih.gov

Condensation Reactions Utilizing 1,3-Bifunctional Three-Carbon Fragments with N-C-N Components

A prevalent and highly adaptable method for constructing the pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N moiety. bu.edu.eg This approach, often referred to as the "Principal Synthesis," is a cornerstone of pyrimidine chemistry. grafiati.com Common N-C-N components include amidines, ureas, thioureas, and guanidines, which react with β-dicarbonyl compounds or their equivalents. grafiati.combu.edu.eg

For the synthesis of 2-thiouracil (B1096) derivatives, thiourea (B124793) is a key reagent. For instance, the reaction of thiourea with ethyl acetoacetate (B1235776) leads to the formation of 2-Thio-6-methyluracil. grafiati.com This reaction exemplifies the condensation of a β-ketoester (a 1,3-bifunctional three-carbon fragment) with thiourea (an N-C-N component) to yield a 2-thioxopyrimidine. While specific examples detailing the direct synthesis of this compound via a one-pot condensation involving a hydrazine-containing N-C-N component are not extensively documented in the provided results, the general principle of using appropriately substituted three-carbon fragments and N-C-N building blocks remains a viable strategy.

| 1,3-Bifunctional Three-Carbon Fragment | N-C-N Component | Resulting Pyrimidine Derivative |

| Ethyl acetoacetate | Thiourea | 2-Thio-6-methyluracil grafiati.com |

| 4,4-dimethoxy-2-butanone | Formamide | 4-methylpyrimidine grafiati.com |

| β-cyanoenolates | Amidine hydrochlorides | 4-aminopyrimidines nih.gov |

| Substituted benzoylacetonitriles | Substituted ureas | 4-aminopyrimidines nih.gov |

Nucleophilic Substitution Routes, e.g., from 4-Chlorouracil Precursors

An alternative and frequently employed strategy for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group on a pre-formed uracil (B121893) ring. Halogenated pyrimidines, particularly chloro derivatives, are common precursors in these reactions. bhu.ac.in

The synthesis of 4-hydrazinouracil can be achieved through the nucleophilic substitution reaction of 4-chlorouracil with hydrazine (B178648). tu.edu.ye This reaction is typically carried out in a protic solvent like methanol. tu.edu.ye The chlorine atom at the C4 position of the pyrimidine ring is susceptible to displacement by nucleophiles. bhu.ac.in The general reactivity of halopyrimidines towards nucleophilic aromatic substitution is a well-established principle in pyrimidine chemistry. beilstein-journals.org

In a similar vein, the synthesis of this compound can be envisioned to start from a 2-thiouracil derivative that is subsequently chlorinated at the 4-position, followed by reaction with hydrazine. The synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) from 4,6-dichloro-2-(methylthio)pyrimidine (B19916) by regioselective nucleophilic substitution with sodium ethoxide highlights the feasibility of such transformations. mdpi.com

The reactivity of the leaving group is a crucial factor in these substitution reactions. The process is influenced by the basicity and steric hindrance of the leaving group. ccsenet.org Studies on the hydrazinolysis of 2,4-dinitrobenzene derivatives have shown that the departure of the leaving group can be the rate-determining step in dimethyl sulfoxide (B87167) (DMSO). ccsenet.orgresearchgate.net

Functionalization and Derivatization of this compound

The presence of two reactive centers, the hydrazino moiety and the thio functionality, makes this compound a valuable scaffold for further chemical modifications. grafiati.com

Chemical Modifications at the Hydrazino Moiety (e.g., Acylations, Alkylations)

The hydrazino group in this compound is a potent nucleophile and can readily undergo various chemical transformations. nih.gov These modifications allow for the introduction of a wide range of substituents, leading to the generation of diverse compound libraries.

Condensation of the hydrazino group with aldehydes or ketones can lead to the formation of the corresponding azomethine derivatives. grafiati.com Furthermore, the hydrazino moiety can be acylated. For example, treatment of a hydrazinopyrimidine with chloroacetyl chloride results in the acylated product. grafiati.com Another important reaction is the cyclization of hydrazine-substituted uracils to furnish pyrazolo[3,4-d]pyrimidines. juniperpublishers.comresearchgate.net For instance, the reaction of 6-hydrazinopyrimidine-2,4-dione derivatives with alkyl or aryl isocyanates leads to the formation of pyrazolo[3,4-d]pyrimidine-4,6-diones. tsijournals.com

| Reactant | Reaction Type | Product |

| Aromatic aldehydes/ketones | Condensation | Azomethines grafiati.com |

| Chloroacetyl chloride | Acylation | Acylated ester grafiati.com |

| Alkyl/Aryl isocyanates | Cyclization | Pyrazolo[3,4-d]pyrimidine-4,6-diones tsijournals.com |

Derivatization and Chemical Transformations Involving the Thio Functionality

The thio group at the C2 position of the pyrimidine ring offers another site for chemical modification. Alkylation of the thio group is a common transformation. grafiati.com This can be achieved by reacting the 2-thiouracil derivative with alkyl halides in the presence of a base. tu.edu.ye For example, 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one can be alkylated with phenacyl bromides. grafiati.com The reaction conditions can influence the outcome, with S-alkylation being a primary pathway. grafiati.com

Desulfurization of the thio group represents another synthetic strategy. While direct desulfurization of this compound is not explicitly detailed, general methods for the desulfurization of thiols for nucleophilic substitution have been developed. cas.cn These methods often employ a phosphine/iodoalkane system to activate the thiol for subsequent reaction with a nucleophile. cas.cn

The thio group can also participate in cyclization reactions. For instance, S-alkylated derivatives can undergo intramolecular cyclization to form fused heterocyclic systems like thiazolo[3,2-a]pyrimidines. grafiati.com

| Reactant | Reaction Type | Product |

| Alkyl halide | Alkylation | 4-Alkylthio Uracil tu.edu.ye |

| Phenacyl bromides | Alkylation | 2-(2-aryl-2-oxoethyl)thio-6-methyl-pyrimidine-4(3H)-one grafiati.com |

| Unsaturated alkyl halides | Alkylation | Terminal alkenyl/alkynyl thioethers grafiati.com |

Electrophilic and Nucleophilic Substitution Patterns on the Pyrimidine Ring System

The pyrimidine ring itself is a π-deficient heterocycle, which generally makes it resistant to electrophilic aromatic substitution. bhu.ac.inbeilstein-journals.org The presence of two electronegative nitrogen atoms deactivates the ring towards electrophilic attack. uoanbar.edu.iq However, the presence of activating groups, such as in pyrimidones, can facilitate electrophilic substitution. bhu.ac.in For instance, nitration of 2-pyrimidone can occur. bhu.ac.in Electrophilic substitution at position 6 of the pyrimidine ring has also been reported. rsc.org

Conversely, the π-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions 2, 4, and 6, where a leaving group can be displaced by a nucleophile. bhu.ac.inbeilstein-journals.org The presence of electron-withdrawing groups enhances the reactivity towards nucleophilic attack. beilstein-journals.org However, in some cases, the first nucleophilic displacement can deactivate the ring towards subsequent substitutions. beilstein-journals.org

A specific type of nucleophilic substitution is the Vicarious Nucleophilic Substitution (VNS), which allows for the replacement of a hydrogen atom in nitroaromatics and some heteroaromatics. organic-chemistry.org While not directly applied to this compound in the provided literature, this method offers a potential route for C-H functionalization in related pyrimidine systems.

Utility of this compound as a Precursor for Novel Heterocyclic Systems

This compound, a bifunctional molecule containing a reactive hydrazinyl group and a thiourea moiety within a pyrimidine framework, serves as a versatile and crucial starting material for the synthesis of a variety of fused heterocyclic systems. Its inherent reactivity allows for cyclocondensation reactions with a range of electrophilic reagents, leading to the formation of bicyclic and polycyclic compounds with significant chemical and biological interest. The strategic placement of the nucleophilic hydrazinyl group ortho to a ring nitrogen atom facilitates intramolecular cyclization reactions, which are fundamental to the construction of these complex scaffolds.

Construction of Fused Pyrazolo[3,4-d]pyrimidine Systems

The hydrazinyl moiety of this compound is a key functional group for building a fused pyrazole (B372694) ring, leading to the formation of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are synthesized by reacting 2-hydrazinopyrimidin-4-one derivatives, obtained from the corresponding 2-thiouracils, with β-dicarbonyl compounds. scilit.com The reaction proceeds via an initial condensation between the hydrazinyl group and one of the carbonyl groups of the dicarbonyl compound, forming a hydrazone intermediate. This is followed by a subsequent intramolecular cyclization where the remaining carbonyl group reacts with the active methylene (B1212753) of the pyrimidine ring or an associated group, leading to the stable fused pyrazolo[3,4-d]pyrimidine system. scilit.com

Commonly used 1,3-dielectrophiles for this purpose include acetylacetone (B45752) and ethyl acetoacetate, which yield pyrazolyl-pyrimidine derivatives. scilit.com The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol. The specific substituents on the resulting pyrazole ring are determined by the structure of the β-dicarbonyl compound used.

Table 1: Synthesis of 2-(Pyrazolyl)pyrimidine Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-Hydrazinopyrimidin-4-one derivatives | Acetylacetone | 2-(3',5'-Dimethyl-1'-pyrazolyl)pyrimidine derivatives | scilit.com |

Synthesis of Other Fused Ring Systems (e.g., Triazoles, Thiadiazoles)

The versatile reactivity of this compound extends to the synthesis of other important fused heterocyclic systems, notably those containing triazole and thiadiazole rings.

Fused Triazole Systems: The construction of a fused triazole ring onto the pyrimidine core is a common transformation of this compound. One of the most direct methods involves its reaction with one-carbon donors. For example, reacting the hydrazino analogue of 6-methyl-2-thiouracil with carbon disulfide in an alkaline medium leads to the formation of a fused s-triazolo[4,3-a]pyrimidine derivative. tandfonline.com This reaction proceeds through the formation of a thiosemicarbazide (B42300) intermediate, which then undergoes intramolecular cyclization. Similarly, treatment with formic acid or acetic acid can also yield triazolopyrimidines. scilit.com Another approach involves the oxidative cyclization of hydrazone derivatives, which are formed by the initial condensation of the hydrazinyl group with aldehydes. nih.gov

Table 2: Synthesis of Fused Triazolopyrimidine Derivatives

| Starting Hydrazinopyrimidine | Reagent | Fused System | Reference |

|---|---|---|---|

| 2-Hydrazino-6-methyl-4-pyrimidinone | Carbon Disulfide | s-Triazolo[4,3-a]pyrimidine | tandfonline.com |

| 2-Hydrazinopyrimidin-4-one derivatives | Formic Acid / Acetic Acid | Triazolo[1,2-a]pyrimidine | scilit.com |

| Dihydrazinylpyrimidine derivative | Carbon Disulfide | Pyrazolotriazolopyrimidine | sapub.org |

Fused Thiadiazole Systems: The synthesis of thiadiazolopyrimidines from this compound can be achieved through cyclization reactions involving sulfur-containing reagents. The reaction of acyl isothiocyanates with hydrazides, followed by cyclization, is a known route to form fused thiadiazole systems. tandfonline.com For instance, the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with ethyl cyanoacetate (B8463686) can produce 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives, showcasing a method to build the pyrimidine ring onto a pre-existing thiadiazole. researchgate.net While direct synthesis from this compound is less commonly detailed, its derivatives are key for such transformations.

Mechanistic Aspects of Intramolecular Cyclization Reactions in Derivatization

The formation of fused heterocyclic systems from this compound and its derivatives is fundamentally governed by intramolecular cyclization reactions. These reactions are typically multi-step processes initiated by the nucleophilic character of the hydrazinyl group.

The general mechanism commences with the reaction of the terminal nitrogen of the hydrazinyl group with an electrophilic center of the reagent. For instance:

In the reaction with β-dicarbonyl compounds , a condensation reaction occurs to form a hydrazone intermediate. The subsequent intramolecular cyclization involves the nucleophilic attack of an active methylene group or an enamine tautomer onto a carbonyl or a related group on the pyrimidine ring, followed by dehydration to yield the aromatic pyrazolo[3,4-d]pyrimidine system. scilit.com

When reacting with carbon disulfide , the hydrazinyl group attacks the electrophilic carbon atom to form a dithiocarbamate (B8719985) salt or a thiosemicarbazide intermediate in the presence of a base. tandfonline.comsapub.org This intermediate then undergoes intramolecular cyclization, where the thione sulfur or an amino group attacks the C4 or C6 position of the pyrimidine ring, followed by the elimination of a small molecule like hydrogen sulfide (B99878) (H₂S) or water (H₂O) to afford the fused triazole ring. tandfonline.comsapub.org

In the case of reaction with aldehydes or ketones , the initial step is the formation of a Schiff base (hydrazone). tandfonline.com This intermediate can then undergo oxidative cyclization, often promoted by an oxidizing agent like bromine, where a new bond is formed between the pyrimidine ring and the hydrazone moiety, leading to a fused triazole system after aromatization. tandfonline.com

These cyclization reactions are regioselective, with the specific outcome often dictated by the reaction conditions (e.g., temperature, pH, catalyst) and the nature of the substituents on both the pyrimidine precursor and the reagent. tandfonline.com The stability of the resulting fused ring system is a major thermodynamic driving force for these transformations.

Mechanistic Biochemical and Cellular Studies of 2 Thio 4 Hydrazinouracil and Its Derivatives in Vitro Investigations

Antimetabolite Action and Nucleic Acid Biosynthesis Interference Mechanisms

As an antimetabolite, 2-Thio-4-hydrazinouracil interferes with normal metabolic processes by mimicking naturally occurring substances. wikipedia.org Its structural similarity to natural pyrimidine (B1678525) bases allows it to disrupt the synthesis of nucleic acids, a critical process for cell growth and division. ceon.rsgrafiati.comgrafiati.com This interference with nucleic acid biosynthesis is a key aspect of its biological activity. ceon.rsgrafiati.comgrafiati.com

Inhibition of Pyrimidine Nucleotide Synthesis Pathways

This compound has been shown to inhibit the final stages of pyrimidine nucleotide synthesis. ceon.rs This inhibition disrupts the production of essential building blocks for DNA and RNA, thereby impeding cell proliferation. ceon.rscreative-proteomics.com The de novo synthesis pathway, which builds pyrimidines from simple precursor molecules, is a critical target for such inhibitory action. creative-proteomics.comconicet.gov.ar

Effects on Cytosine Triphosphate Synthase Reaction

A specific target of this compound is the cytosine triphosphate (CTP) synthase reaction. ceon.rs This enzyme catalyzes the final step in the de novo synthesis of pyrimidine nucleotides, the conversion of UTP to CTP. frontiersin.org By inhibiting this reaction, this compound effectively reduces the cellular pool of CTP, a crucial component for RNA and DNA synthesis. ceon.rs

Modulation of Ribonucleic Acid (RNA) Synthesis and Maturation Processes (e.g., 45S pre-RNA)

The interference of this compound extends to the synthesis and maturation of ribonucleic acid (RNA). ceon.rs It has been observed to affect the maturation of 45S pre-RNA, a precursor molecule that is processed to form the major RNA components of the ribosome. ceon.rsgenenames.orgwikipedia.org The precise mechanism of this effect is not fully understood but may involve the incorporation of the antimetabolite into the polynucleotide chain, leading to dysfunctional RNA molecules. ceon.rs

Molecular Interactions with Key Enzymatic Targets

The inhibitory effects of this compound and its derivatives are rooted in their direct interactions with specific enzymes. Understanding these molecular interactions is crucial for elucidating their mechanism of action.

Inhibition Kinetics and Mechanisms of Action Towards Thymidylate Synthase

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of thymidylate (dTMP), a nucleotide essential for DNA synthesis. nih.govnih.gov Thio-derivatives of uracil (B121893), structurally similar to the natural substrate dUMP, can act as inhibitors of this enzyme. For instance, 2,4-dithio-dUMP, a related compound, has been shown to be a competitive inhibitor of thymidylate synthase with respect to dUMP, although it does not act as a substrate. ceon.rs The inhibition of thymidylate synthase leads to a depletion of dTMP, which in turn halts DNA replication and can induce "thymineless death" in rapidly dividing cells. nih.gov

Structural Basis of Enzyme-Ligand Interactions (e.g., Active Site Binding)

The interaction between inhibitors and their target enzymes is determined by their three-dimensional structures. The binding of ligands to the active site of an enzyme is a key determinant of inhibitory activity. nih.govnih.gov In the case of thymidylate synthase, the binding of substrate and inhibitor molecules within the catalytic cavity is well-documented through X-ray crystallography studies. mdpi.com The affinity of these molecules for the active site can be influenced by factors such as electrostatic interactions and conformational changes in the enzyme upon ligand binding. nih.govresearchgate.net For example, the substitution of oxygen with sulfur at the 4'-position of a nucleoside can alter the sugar pucker and enhance the thermal stability of RNA duplexes, demonstrating how subtle structural changes can impact molecular interactions. nih.gov

Cellular Responses and Apoptosis Induction Studies in Malignant Cell Lines

In vitro investigations into the effects of this compound and its related derivatives on malignant cell lines have provided initial insights into their potential as anti-proliferative agents. These studies have primarily focused on characterizing their impact on cell growth and the induction of programmed cell death, known as apoptosis.

Impact on Cell Proliferation and Growth Inhibition (In Vitro Models)

Research conducted on murine leukemia cells has demonstrated that this compound can influence cell proliferation. ceon.rs In these in vitro models, the compound was shown to decrease the rate of cell proliferation. ceon.rs However, it is noteworthy that even at concentrations as high as 1000 µM, this compound did not exhibit a cytostatic effect, meaning it did not completely halt cell growth. ceon.rs The concentration required to inhibit cell growth by 90% (ID90) was determined to be greater than 1000 µM, suggesting a relatively moderate direct impact on cell proliferation under these specific experimental conditions. ceon.rs

This finding was somewhat unexpected, given that previous in vivo studies had indicated a strong antitumor effect of this compound on transplantable mouse tumors, including myeloma P-8 and sarcoma 180. ceon.rsnih.gov The discrepancy between the in vitro and in vivo results suggests that the compound's antitumor activity in a whole organism may be mediated by more complex mechanisms than direct cytotoxicity.

In a comparative study with other pyrimidine derivatives, this compound was grouped with compounds that decreased cell proliferation but lacked cytostatic action at the tested concentrations. ceon.rs This was in contrast to other derivatives like 2,4-dihydrazinouracil and 2-chloro-4-hydrazinouracil, which were capable of completely inhibiting cell growth and demonstrated strong cytotoxic action. ceon.rs

Table 1: In Vitro Proliferative Effects of Pyrimidine Derivatives on Murine Leukemia Cells

| Compound | Effect on Cell Proliferation | Cytostatic Action (at 1000 µM) | ID90 (µM) |

| This compound | Decreased | No | >1000 |

| 2,4-dithiouracil | Decreased | No | >1000 |

| 2-hydrazinouracil | Decreased | No | >1000 |

| 2-thio-5-fluorouracil | Decreased | No | >1000 |

| 2,4-dihydrazinouracil | Complete Inhibition | Yes | 260 |

| 2-chloro-4-hydrazinouracil | Complete Inhibition | Yes | 850 |

| 2-Thiouracil (B1096) | No Influence | No | Not Applicable |

| 6-hydrazinouracil | No Influence | No | Not Applicable |

Data sourced from a study on murine leukemia cells. ceon.rs

Detailed Mechanisms of Programmed Cell Death (Apoptosis) Induction

The induction of apoptosis is a key mechanism for many anticancer agents. This process is characterized by distinct morphological and biochemical changes within the cell.

Morphological analysis is a primary method for identifying apoptosis. Key features include cell shrinkage, membrane blebbing, chromatin condensation, and the fragmentation of the nucleus into apoptotic bodies. ceon.rs

In studies utilizing fluorescence microscopy with propidium (B1200493) iodide staining to examine murine leukemia cells treated with various pyrimidine derivatives, clear morphological signs of apoptosis were observed with compounds like 2,4-dihydrazinouracil. ceon.rs These cells displayed the typical fragmented and condensed nuclei characteristic of programmed cell death. ceon.rs

However, in the case of cells treated with this compound, the dead cells did not exhibit these classic apoptotic morphological features. ceon.rs This suggests that under the conditions of this study, this compound does not induce apoptosis through the classical morphological pathway in murine leukemia cells. ceon.rs

The process of apoptosis is driven by a cascade of biochemical events, most notably the activation of a family of proteases called caspases. nih.gov The activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3) is a central feature of the apoptotic signaling pathway. nih.gov

Currently, there is a lack of specific research findings in the available scientific literature detailing the analysis of biochemical markers and signaling pathways, such as caspase activation, following treatment of malignant cell lines with this compound. The observation that this compound does not induce typical apoptotic morphology suggests that it may not activate the standard caspase-dependent apoptotic pathways. ceon.rs Further investigation would be required to determine if alternative cell death mechanisms or other signaling pathways are involved in its biological activity.

Computational Chemistry and Molecular Modeling of 2 Thio 4 Hydrazinouracil and Its Bioactive Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule, which govern its reactivity and interaction with biological targets. For uracil (B121893) analogues, including thio- and hydrazine-substituted derivatives, these calculations can elucidate how modifications to the pyrimidine (B1678525) ring affect its electronic structure and, consequently, its biological activity.

Ab initio Hartree-Fock (HF) calculations and Density Functional Theory (DFT) are commonly employed methods. For instance, calculations have been used to determine the partial atomic charges for uracil and its various thio-analogues. researchgate.net These charges are crucial for understanding electrostatic interactions in a biological environment, such as an enzyme's active site. The distribution of charges can significantly change upon substitution. For example, replacing an oxygen atom with a more polarizable sulfur atom at the C2 or C4 position alters the electron distribution across the entire pyrimidine ring.

Studies on related compounds like 5-fluorouracil (B62378) have shown that substitution can impact the aromaticity of the pyrimidine ring. researchgate.net Fluorine substitution, for example, tends to dearomatize the ring, which can stabilize the C(5)=C(6) double bond and make it more susceptible to nucleophilic attack—a key step in the mechanism of enzymes like thymidylate synthase. researchgate.net Conversely, the introduction of two thio-groups, as in 2,4-dithio-dUMP, is speculated to increase the aromaticity of the pyrimidine ring, which may prevent the necessary Michael addition of a cysteine thiol from the enzyme, thus explaining its lack of substrate activity. researchgate.net

Table 1: Representative Partial Atomic Charges for Uracil and Analogues This table illustrates typical partial charges on the atoms of the pyrimidine ring, as determined by quantum chemical calculations. These values are essential for parameterizing molecular mechanics force fields used in subsequent simulations.

| Atom | Uracil (dUMP) | 2-Thio-dUMP | 4-Thio-dUMP | 2,4-Dithio-dUMP |

| N1 | -0.35 | -0.30 | -0.40 | -0.35 |

| C2 | 0.55 | 0.25 | 0.60 | 0.30 |

| N3 | -0.40 | -0.45 | -0.35 | -0.40 |

| C4 | 0.50 | 0.55 | 0.20 | 0.25 |

| C5 | -0.10 | -0.12 | -0.08 | -0.10 |

| C6 | 0.15 | 0.17 | 0.13 | 0.15 |

| O2/S2 | -0.55 | -0.45 (S) | -0.55 (O) | -0.45 (S) |

| O4/S4 | -0.55 | -0.55 (O) | -0.45 (S) | -0.45 (S) |

Note: The values presented are illustrative and derived from descriptions in the literature. researchgate.net Actual values depend on the specific computational method and basis set used.

Molecular Docking and Ligand-Protein Interaction Predictions for Enzyme Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. While specific docking studies focusing solely on 2-Thio-4-hydrazinouracil are not extensively detailed in the provided context, the principles are well-established for its analogues targeting enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). researchgate.netgrafiati.com

The goal of docking is to identify the most stable binding pose of a ligand in the active site, characterized by the lowest binding energy. This is achieved by sampling a large number of possible conformations and orientations and scoring them based on a force field. The analysis of the top-ranked poses reveals key intermolecular interactions, such as:

Hydrogen Bonds: The hydrazine (B178648) and thio-carbonyl groups of this compound and its analogues can act as hydrogen bond donors and acceptors, forming critical connections with amino acid residues in the enzyme's active site.

Electrostatic Interactions: As informed by quantum chemical calculations, the partial charges on the ligand atoms dictate favorable electrostatic interactions with charged or polar residues in the protein. Studies on dUMP analogues binding to thymidylate synthase indicate that favorable electrostatic interactions in the active site are a key component of binding. researchgate.net

Hydrophobic Interactions: Nonpolar parts of the ligand can form favorable hydrophobic contacts with nonpolar residues of the target protein.

For analogues of dUMP, computational studies have explored their binding to E. coli thymidylate synthase. researchgate.net These studies predict that more favorable electrostatic interactions contribute significantly to the binding of dUMP compared to some of its modified counterparts. researchgate.net Molecular docking simulations on other pyrimidine derivatives have successfully highlighted high binding affinities towards targets like EGFR and DHFR, demonstrating the utility of this approach in identifying promising candidates for drug design. grafiati.com

Free Energy Perturbation (FEP) Studies for Relative Binding Affinity Evaluation

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, such as the binding of two different ligands to the same protein. FEP simulations provide a more accurate prediction of relative binding affinities compared to simpler methods like molecular docking because they account for entropy and the dynamic nature of the system.

FEP calculations have been successfully applied to evaluate the relative binding free energies of 2'-deoxyuridine-5'-monophosphate (dUMP) and its various analogues, including 2- and 4-thio derivatives, to wild-type E. coli thymidylate synthase (ecTS). researchgate.net In these studies, one ligand is computationally "mutated" into another over a series of small steps, both in aqueous solution and within the enzyme's active site. The difference in the free energy change for these two processes yields the relative binding free energy (ΔΔG).

Key findings from FEP studies on uracil analogues include:

High Accuracy: The calculated results accurately reproduced experimentally measured differences in the free energy of binding for well-characterized inhibitors like dUMP versus 5-fluoro-dUMP. researchgate.net

Discrimination of Analogues: The calculations showed moderate and qualitatively similar discrimination among various fluorinated and non-fluorinated 2- and/or 4-thio analogues in the binary complex (ligand + enzyme). researchgate.net

Correlation with Activity: The predicted binding free energies for monothio analogues of dUMP and 5-fluoro-dUMP correlated well with their experimentally observed activities in the thymidylate synthase reaction. researchgate.net

Explaining Low Activity: For dithio analogues like 2,4-dithio-dUMP, the FEP results did not show a strong correlation with their very low biological activity. This suggests that their lack of activity is not due to poor initial binding (pre-covalent complex) but is more likely related to a subsequent step in the enzymatic reaction, potentially hindered by the electronic properties of the dithio-substituted ring. researchgate.net

Table 2: Summary of FEP Study Findings for dUMP Analogues with Thymidylate Synthase

| Comparison | Key Finding | Implication |

| dUMP vs. 5-fluoro-dUMP | Accurately reproduced experimental ΔΔG. researchgate.net | Validates the computational methodology. |

| Monothio-dUMP Analogues | Binding free energies correspond well with measured enzyme activity. researchgate.net | Suggests binding affinity is a key determinant of activity for these compounds. |

| Dithio-dUMP Analogues | Lack of correlation between binding free energy and very low activity. researchgate.net | Indicates the bottleneck for these inhibitors is likely in the covalent reaction step, not initial binding. |

Conformational Analysis and Molecular Dynamics Simulations to Elucidate Dynamic Interactions

Molecular Dynamics (MD) simulations provide a detailed, time-resolved view of the behavior of a molecular system. By simulating the movements of atoms over time, MD can be used to study the conformational flexibility of this compound and its analogues, both in solution and when bound to a protein target.

In the context of uracil analogues binding to thymidylate synthase, MD simulations have been performed using established force fields like AMBER. researchgate.net These simulations are crucial for several reasons:

Sampling Relevant Conformations: MD simulations allow the ligand and protein to explore different conformational states, which is essential for accurate free energy calculations like FEP. The simulations must be long enough to ensure that the system has sufficiently sampled all important conformations. researchgate.net

Analyzing Solvation: The simulations explicitly model the surrounding water molecules, allowing for a detailed analysis of how solvation energies affect binding. For example, studies have shown that the preferred binding of dUMP over 5-fluoro-dUMP is partially due to its less favorable solvation in water, which provides a thermodynamic push towards the enzyme's active site. researchgate.net

Investigating Ligand-Protein Dynamics: MD simulations reveal the dynamic nature of the interactions between the ligand and the protein. This includes the fluctuation of hydrogen bond distances, the movement of protein side chains to accommodate the ligand, and the conformational preferences of the ligand itself, such as the orientation around the glycosidic bond. researchgate.net

Parameterization: The accuracy of MD simulations is highly dependent on the quality of the force field parameters. These parameters, which describe the molecule's bond lengths, angles, and electrostatic properties, are often derived from the quantum chemical calculations discussed in section 4.1. researchgate.net

Through these simulations, researchers can gain a comprehensive understanding of the dynamic interplay of factors—including electrostatics, solvation, and conformational changes—that determine the binding affinity and ultimate biological activity of this compound and its bioactive analogues.

Role of 2 Thio 4 Hydrazinouracil in Coordination Chemistry

Ligand Design Principles Incorporating Thio and Hydrazino Moieties in Pyrimidine (B1678525) Frameworks

The design of ligands is a cornerstone of coordination chemistry, aiming to create molecules with specific binding affinities and selectivities for metal ions. The incorporation of both thio and hydrazino groups into a pyrimidine framework, as seen in 2-Thio-4-hydrazinouracil, results in a multifunctional ligand with several key design features.

Multiple Donor Sites: The pyrimidine ring itself contains nitrogen atoms that can potentially coordinate with a metal. More significantly, the exocyclic thio (C=S) and hydrazino (-NHNH2) groups offer additional, and often more reactive, donor sites. The sulfur atom of the thio group and the nitrogen atoms of the hydrazino group are typically considered soft and hard Lewis bases, respectively, allowing for coordination with a variety of metal ions.

Chelation and Bridging Capabilities: The proximity of the thio and hydrazino groups allows for the possibility of chelation, where the ligand binds to a central metal ion through two or more donor atoms, forming a stable ring structure. This chelate effect generally enhances the thermodynamic stability of the resulting complex. Furthermore, the presence of multiple donor sites on a single ligand molecule opens up the possibility of bridging between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Tautomerism and Reactivity: Pyrimidine derivatives containing thio and amino/hydrazino groups can exist in various tautomeric forms (e.g., thione-keto vs. thiol-enol). The specific tautomer present can be influenced by factors such as the solvent, pH, and the nature of the metal ion, which in turn affects the coordination mode of the ligand. The hydrazino group can also undergo condensation reactions with aldehydes or ketones to form Schiff base ligands, further expanding the diversity of potential ligand structures. For instance, the reaction of a hydrazide with various aldehydes and ketones can yield a series of hydrazone derivatives. researchgate.net

The design of pyrimidine-based ligands is an active area of research, with studies exploring the synthesis and properties of various substituted pyrimidines. orientjchem.orgresearchgate.netrjptonline.org These studies often focus on creating compounds with specific biological activities, but the underlying principles of ligand design are broadly applicable to coordination chemistry. The strategic placement of functional groups on the pyrimidine ring allows for the tuning of the ligand's electronic and steric properties, which can influence the geometry, stability, and reactivity of the corresponding metal complexes.

Metal Complexation Studies with this compound Analogues and their Derivatives

The study of how ligands like this compound and its derivatives interact with metal ions is crucial for understanding their coordination behavior. These studies often involve the synthesis and characterization of the resulting metal complexes to determine their stoichiometry, structure, and stability.

While specific complexation studies with this compound itself are not extensively detailed in the provided search results, the behavior of analogous systems provides valuable insights. For example, studies on thio-oxocrown ethers, which also contain sulfur donor atoms, have investigated their complexation with a range of metal ions, including Ag+, Ca2+, K+, Na+, Mg2+, Zn2+, and Fe2+. mdpi.com The stability of these complexes is quantified by their formation constants (Ke), which can be determined using techniques like conductometry. mdpi.com

The coordination chemistry of pyrimidine derivatives with various metal ions has been explored, leading to the formation of complexes with interesting structural features and properties. For instance, the reaction of 4-hydrazinyl-6-(substituted)-2-thioxo-1,2-dihydropyrimidine-5-carbonitriles with metal ions would be expected to involve coordination through the thio and hydrazinyl groups. japsonline.com The specific coordination mode would depend on the metal ion and the reaction conditions.

The following table summarizes the types of metal complexes that have been studied with ligands analogous to this compound, highlighting the diversity of coordination possibilities.

| Ligand Type | Metal Ions Studied | Key Findings |

| Thio-oxocrown ethers | Ag+, Ca2+, K+, Na+, Mg2+, Zn2+, Fe2+ | Formation of 1:1 ligand-metal complexes with varying stability constants depending on the metal ion and the size of the crown ether ring. mdpi.com |

| Pyrimidine-hydrazones | Not specified in detail, but antimicrobial activity suggests interaction with metal ions in biological systems. | The synthesis of various pyrimidine-hydrazone derivatives has been reported, indicating the potential for these compounds to act as ligands. researchgate.net |

| Thiazole-containing calix rjptonline.orgpyrrole analogues | Pd(II), Ag(I) | Formation of complexes with specific conformations, demonstrating the influence of the ligand structure on the resulting metal complex. researchgate.net |

| (2,2,2-trifluoroethyl)phosphinate NOTA analogue | Mg2+, Ca2+, Mn2+, Fe2+, Co2+, Ni2+, Cu2+, Zn2+, Cr3+, Fe3+, Co3+ | The ligand forms stable complexes with late divalent transition metal ions, with the coordination geometry depending on the size of the metal ion. rsc.org |

These studies demonstrate that ligands containing thio and amino/hydrazino functionalities are versatile in their ability to coordinate with a wide range of metal ions, leading to the formation of complexes with diverse structures and properties.

Investigations into the Nature of Metal-Ligand Bonding (e.g., σ-Bonding, π-Interactions)

The interaction between a metal ion and a ligand like this compound involves the formation of coordinate covalent bonds. The nature of this bonding can be described by a combination of sigma (σ) and pi (π) interactions.

σ-Bonding: The primary interaction is typically a σ-bond formed by the donation of a lone pair of electrons from a donor atom on the ligand (e.g., the sulfur of the thio group or a nitrogen of the hydrazino group) into a vacant orbital of the metal ion. dalalinstitute.comyoutube.com This is a fundamental aspect of Lewis acid-base theory as applied to coordination complexes. libretexts.org

π-Interactions: In addition to σ-bonding, π-interactions can also play a significant role.

π-Donation: Ligands with filled p-orbitals, such as the sulfur in a thio group or the nitrogen in an amino group, can donate electron density to empty d-orbitals of the metal. This type of interaction is common for ligands like oxides, nitrides, and alkoxides. wikipedia.org

π-Backbonding: Conversely, if the metal has filled d-orbitals of appropriate symmetry, it can donate electron density back into empty π* orbitals of the ligand. The pyrimidine ring, with its delocalized π-system, can act as a π-acceptor in this type of interaction.

Density functional theory (DFT) is a computational method that can be used to study the geometric, energetic, and electronic properties of metal-ligand bonds. rsc.org Such studies can provide insights into the relative contributions of σ-bonding and π-interactions. For instance, DFT studies on group-11 metal complexes have shown that metal-thiolate bonds have both σ and π bond characteristics, while phosphines and carbenes primarily form σ bonds. rsc.org

The nature of the metal-ligand bond can also be probed experimentally using techniques such as:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and N-H bonds upon coordination can provide evidence for metal-ligand bond formation and give clues about the coordination mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of protons and carbons in the ligand can be affected by coordination to a paramagnetic metal ion, providing information about the distribution of electron density in the complex. dalalinstitute.com

X-ray Crystallography: This technique provides precise information about bond lengths and angles in the solid state, which can be compared to theoretical predictions.

Potential in the Development of Metal-Organic Frameworks or Supramolecular Assemblies

The ability of this compound to act as a bridging ligand, connecting multiple metal centers, makes it a potential building block for the construction of higher-order structures such as metal-organic frameworks (MOFs) and supramolecular assemblies.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands (linkers). wikipedia.org They are known for their high porosity and tunable properties, which make them promising materials for applications such as gas storage, separation, and catalysis. wikipedia.org The design of MOFs relies on the predictable coordination of linkers to metal nodes. rsc.org

A ligand like this compound, with its multiple and distinct donor sites, could potentially form MOFs with interesting topologies and functionalities. The thio and hydrazino groups could coordinate to different metal centers, leading to the formation of a 3D network. The specific structure of the resulting MOF would depend on the coordination preferences of the metal ion and the reaction conditions. The synthesis of a two-dimensional MOF from a cobalt(II) ion and a bifunctional ligand demonstrates the feasibility of creating such structures. frontiersin.org

Supramolecular Assemblies: Beyond the formation of crystalline MOFs, ligands like this compound can also participate in the formation of discrete supramolecular assemblies through a process of self-assembly. These assemblies are held together by non-covalent interactions, including coordination bonds, hydrogen bonds, and π-π stacking interactions. The hydrazino group, in particular, is capable of forming strong hydrogen bonds, which can play a crucial role in directing the assembly of the final structure.

The development of new MOFs and supramolecular assemblies is an active area of research, with scientists exploring the use of a wide variety of organic linkers. nih.govrsc.org The unique combination of functional groups in this compound makes it an intriguing candidate for the design of novel materials with tailored properties.

Advanced Spectroscopic and Chromatographic Methodologies in the Study of 2 Thio 4 Hydrazinouracil Research

High-Resolution Mass Spectrometry for Complex Derivative Characterization and Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 2-Thio-4-hydrazinouracil and its derivatives, providing exact mass measurements that facilitate the determination of elemental compositions. Unlike standard mass spectrometry, HRMS can distinguish between molecules with very similar nominal masses, which is crucial when dealing with complex synthetic products or metabolites.

In the study of novel heterocyclic compounds, such as methoxybenzamide derivatives containing a 1,3,4-thiadiazole (B1197879) group, techniques like LC/MS-ESI (Liquid Chromatography/Mass Spectrometry-Electrospray Ionization) are employed for structural characterization. dergipark.org.tr This approach allows for the precise determination of the mass-to-charge ratio (m/z), which is used to confirm the molecular formula of the synthesized compounds. dergipark.org.tr For instance, when analyzing a derivative of this compound, HRMS can confirm the success of a synthetic modification by detecting the corresponding mass shift. A new method based on solid-phase extraction and HPLC-MS/MS has been developed for the determination of aldehydes in various products, showcasing the sensitivity and precision of mass spectrometry in complex matrices. nih.gov

Research Findings:

Elemental Composition: HRMS provides unambiguous confirmation of a compound's elemental formula by measuring its mass with high accuracy (typically to within 5 ppm).

Derivative Profiling: In synthetic chemistry, HRMS is used to quickly identify the products of a reaction, including desired derivatives, byproducts, and unreacted starting materials. For example, in the synthesis of new pyrimidine (B1678525) derivatives, HRMS analysis is a standard step to confirm the structures of the final products. researchgate.net

Fragmentation Analysis: Tandem mass spectrometry (MS/MS), often coupled with HRMS, involves fragmenting the parent ion to produce a characteristic pattern. This fragmentation pattern provides detailed structural information, helping to elucidate the connectivity of atoms within the molecule and its derivatives.

| Technique | Application | Information Obtained | Example Hypothetical Data for a Derivative |

| ESI-TOF MS | Molecular Formula Determination | Exact mass of the protonated molecule [M+H]⁺ | Derivative: 5-Nitro-2-Thio-4-hydrazinouracil Formula: C₄H₅N₅O₂S Calculated [M+H]⁺: 204.0242 Observed [M+H]⁺: 204.0240 |

| LC-MS/MS | Structural Elucidation of Isomers | Retention time and specific fragmentation patterns | Distinguishing between a 5-nitro and 6-nitro derivative through unique fragment ions resulting from the cleavage of the pyrimidine ring. |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. ipb.pt While one-dimensional (1D) ¹H and ¹³C NMR are routine, advanced two-dimensional (2D) techniques are essential for the unambiguous structural elucidation of complex molecules like this compound and its derivatives. ipb.ptwikipedia.org

These advanced experiments resolve overlapping signals and reveal through-bond and through-space correlations between nuclei. wikipedia.org

Key 2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and heteronuclei, typically ¹H and ¹³C or ¹H and ¹⁵N. wikipedia.org This is invaluable for assigning carbon and nitrogen signals based on their attached protons. ipb.ptwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton, especially around quaternary carbons and heteroatoms. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, providing crucial information about the 3D structure and conformation of the molecule. wikipedia.org

For complex heterocyclic systems, a combination of these techniques is often necessary to assign all proton, carbon, and even nitrogen resonances correctly. researchgate.netipb.pt

| Technique | Purpose | Information Revealed for this compound |

| ¹H NMR | Proton environment analysis | Chemical shifts and coupling constants for the N-H and C-H protons. |

| ¹³C NMR | Carbon skeleton analysis | Chemical shifts for the C=S, C=O, and other ring carbons. |

| HSQC | Direct C-H correlation | Assigns the signal for C5 based on its correlation with the H5 proton. |

| HMBC | Long-range C-H correlation | Shows correlation from the H5 proton to the C4 (carbonyl) and C6 carbons, confirming the ring structure. Correlations from hydrazine (B178648) protons to C4 would confirm its position. |

| ¹H-¹⁵N HSQC | N-H correlation | Assigns nitrogen signals for the uracil (B121893) ring and the hydrazine moiety by correlating them to their attached protons. ipb.ptwikipedia.org |

Chromatographic Separation Techniques for Purity Assessment and Isolation of New Compounds

Chromatographic techniques are essential for both analyzing the purity of this compound and for isolating its derivatives from reaction mixtures. nih.gov High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. researchgate.net

For analytical purposes, a small amount of the sample is injected into the HPLC system to obtain a chromatogram. The presence of a single, sharp peak indicates a high degree of purity, while multiple peaks suggest the presence of impurities or degradation products. By integrating the area under each peak, the relative percentage of each component can be quantified. For preparative purposes, larger columns are used to physically separate and collect the individual components of a mixture.

Research Findings:

Purity Assessment: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile or water/methanol gradient), is commonly used to assess the purity of polar heterocyclic compounds. The method's parameters, including the column, mobile phase composition, flow rate, and detector wavelength, are optimized to achieve baseline separation of all components. researchgate.net

Isolation of Novel Compounds: In synthetic work, HPLC is a powerful tool for isolating newly synthesized derivatives. nih.gov Following a reaction that produces a mixture of products, preparative HPLC can yield pure samples of each compound for subsequent structural analysis and biological testing.

Chiral Separations: For derivatives of this compound that are chiral, specialized chiral stationary phases (CSPs) are used in HPLC to separate the enantiomers. nih.govresearchgate.net This is critical as enantiomers can have vastly different biological activities.

| Parameter | Typical Condition for Analytical HPLC | Purpose |

| Stationary Phase (Column) | C18 (Octadecylsilane), 5 µm particle size | Provides a nonpolar surface for separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences peak resolution. |

| Detection | UV-Vis Detector at λ ≈ 270 nm | Uracil and thiouracil rings have strong UV absorbance, allowing for sensitive detection. |

| Retention Time (t_R) | Dependent on compound polarity | A pure sample of this compound would show a characteristic retention time under specific conditions. |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline form. wikipedia.orgnih.gov This technique provides a detailed picture of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern how the molecules pack together in a crystal lattice. wikipedia.orglibretexts.org

The process involves growing a high-quality single crystal of the compound, which can be a significant challenge. libretexts.org This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is measured. nih.gov By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated, from which the atomic structure is ultimately derived. nih.gov

For a molecule like this compound, X-ray crystallography could reveal:

The planarity of the pyrimidine ring.

The precise bond lengths of the C=S and C=O groups.

The conformation of the hydrazine substituent relative to the ring.

The intermolecular hydrogen bonding network, which would likely involve the hydrazine group and the ring nitrogens, dictating the solid-state packing. researchgate.net

While a specific crystal structure for this compound is not widely published, analysis of related structures, such as other uracil derivatives or substituted thiazoles, demonstrates the power of this technique. researchgate.netnih.gov For example, the crystal structure of a synthesized cyanoguanidinophenytoin derivative revealed a monoclinic system and detailed the inter- and intramolecular hydrogen bonds that stabilize the structure. nih.gov

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). nih.gov |

| Space Group | The specific symmetry operations that describe the arrangement of molecules in the crystal. nih.gov |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the repeating unit of the crystal. nih.gov |

| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., C=S, C-N, N-N). |

| Bond Angles (°) ** | The angles formed by three connected atoms. |

| Torsion Angles (°) ** | Defines the conformation of flexible parts of the molecule, such as the hydrazine group. |

| Hydrogen Bonds | Identifies donor-acceptor pairs and distances, revealing key intermolecular interactions. researchgate.net |

Future Research Directions and Translational Potential of 2 Thio 4 Hydrazinouracil Research

Exploration of Novel Synthetic Pathways and Combinatorial Library Design for Analogues

The future development of 2-Thio-4-hydrazinouracil as a therapeutic lead hinges on the exploration of novel and efficient synthetic pathways to generate a diverse range of analogues. Traditional synthetic methods for thiouracil derivatives often involve the cyclocondensation of a carbonyl compound with thiourea (B124793). More recent and advanced synthetic strategies, including microwave-assisted synthesis and multicomponent reactions, offer avenues for rapid and diverse analogue production. tandfonline.comkoreascience.kr

A key future direction lies in the application of combinatorial chemistry to create extensive libraries of this compound analogues. nih.govwikipedia.org By systematically modifying the core structure at various positions (e.g., the N1, N3, C5, and C6 positions), it is possible to generate a vast number of derivatives with potentially improved biological activity, selectivity, and pharmacokinetic properties. researchgate.net The "split-and-pool" synthesis strategy, for instance, allows for the efficient creation of large, encoded libraries of compounds that can be screened for desired biological activities. wikipedia.org

Furthermore, the integration of computational tools in library design will be crucial. Virtual screening and in silico modeling can predict the binding affinities and potential activities of designed analogues, thereby prioritizing the synthesis of the most promising candidates and streamlining the discovery process. nih.gov

Table 1: Potential Modifications for Combinatorial Library of this compound Analogues

| Modification Site | Potential Substituents | Rationale |

| N1-position | Alkyl chains, aryl groups, heterocyclic moieties | To modulate lipophilicity and explore new binding interactions. |

| N3-position | Varied alkyl and aryl groups | To influence hydrogen bonding and steric interactions within target binding sites. |

| C5-position | Halogens, alkyl, aryl, and nitro groups | To alter electronic properties and introduce new pharmacophoric features. researchgate.net |

| C6-position | Alkyl and aryl substituents | To probe the steric tolerance of the target's binding pocket. researchgate.net |

| Hydrazino group | Acylation, arylation, formation of hydrazones | To create derivatives with altered reactivity and potential for covalent modification of targets. |

Deeper Mechanistic Insights into Biochemical Interactions at the Atomic Level

Understanding the precise mechanism of action of this compound at the atomic level is paramount for its rational optimization. Thiouracil derivatives are known to act as antimetabolites, interfering with nucleic acid biosynthesis. For instance, some thio-analogues of dUMP have been shown to interact with thymidylate synthase, a key enzyme in DNA synthesis. researchgate.net

Future research should focus on elucidating the specific molecular targets of this compound and its analogues. Computational modeling and molecular docking studies can provide initial hypotheses about potential binding partners and their interaction modes. researchgate.net These in silico predictions can then be validated through experimental techniques.

Advanced biophysical and structural biology techniques will be instrumental in gaining atomic-level insights. X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structures of this compound or its analogues in complex with their biological targets. This structural information is invaluable for understanding the key interactions that drive binding and activity, and for guiding the design of more potent and selective inhibitors. mdpi.com Furthermore, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to quantify the binding affinities and thermodynamics of these interactions.

A study on the relative free energies of binding of 2- and 4-thio analogues of dUMP to thymidylate synthase revealed that the binding preference is related to both electrostatic interactions in the active site and solvation energies. researchgate.net Similar computational and experimental approaches should be applied to this compound to dissect the energetic contributions to its biological activity.

Integration with Emerging Technologies in High-Throughput Screening and Chemical Biology

The identification of novel biological activities and the optimization of lead compounds can be significantly accelerated by integrating this compound research with emerging technologies in high-throughput screening (HTS) and chemical biology. HTS allows for the rapid screening of large compound libraries against a multitude of biological targets. acs.org

Future efforts should involve the development of robust and miniaturized HTS assays to screen combinatorial libraries of this compound analogues against various cell lines and purified protein targets. nih.govacs.org The identification of "hits" from these screens can reveal unexpected therapeutic applications and provide starting points for lead optimization. For example, a multiplexed HTS assay was successfully used to identify novel covalent inhibitors of WRN helicase from a library of pyrimidine (B1678525) derivatives. acs.org

Chemical biology approaches, such as the use of activity-based protein profiling (ABPP), can be employed to identify the cellular targets of this compound and its analogues directly in a cellular context. This can provide a more physiologically relevant understanding of their mechanism of action.

The convergence of HTS with sophisticated cellular imaging techniques, known as high-content screening (HCS) , offers another powerful avenue. HCS can provide multiparametric readouts of cellular events, such as apoptosis, cell cycle arrest, and changes in subcellular localization of proteins, upon treatment with this compound analogues. ethz.chplos.org

Prospects as a Lead Compound for the Development of Advanced Biochemical Probes

Beyond its direct therapeutic potential, this compound holds promise as a versatile scaffold for the development of advanced biochemical probes . These probes are essential tools for studying biological processes and for validating drug targets.

The reactive hydrazino group and the thio-carbonyl functionality of this compound can be exploited for the attachment of various reporter tags, such as fluorophores, biotin, or photo-crosslinkers. The design and synthesis of fluorescent probes, for instance, can enable the visualization and tracking of the compound's distribution and target engagement within living cells. mdpi.commdpi.comrsc.org

For example, uracil (B121893) and its derivatives have been successfully used to develop probes for monitoring DNA replication and for assessing the efficacy of antimicrobial compounds. ontosight.aiethz.chplos.org Similarly, this compound-based probes could be designed to target specific enzymes or protein-protein interactions. The development of covalent probes, which form a stable bond with their target, can be particularly useful for target identification and validation studies. nih.gov

The synthesis of such probes would involve the strategic incorporation of a linker arm onto the this compound scaffold, to which the desired reporter group can be attached without significantly compromising the compound's binding affinity for its target. nih.gov

Table 2: Potential Biochemical Probes Derived from this compound

| Probe Type | Reporter Group | Potential Application |

| Fluorescent Probe | Fluorescein, Rhodamine, etc. | Cellular imaging, target localization, binding affinity studies. |

| Biotinylated Probe | Biotin | Target pull-down and identification from cell lysates. |

| Photo-affinity Probe | Benzophenone, Arylazide | Covalent cross-linking to the target protein for identification. |

| Covalent Probe | Electrophilic warhead | Irreversible inhibition and labeling of the target enzyme. |

Q & A

Q. What are the established synthetic pathways for 2-thio-4-hydrazinouracil, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via a modified method involving 2,4-dithiouracil treated with 100% hydrazine hydrate in an alcoholic solution under acetic acid catalysis at 0°C for 3 hours, achieving a 94% yield . Optimization strategies include:

- Catalyst Purity : Ensuring acetic acid is free of contaminants to prevent side reactions.

- Temperature Control : Maintaining 0°C minimizes decomposition of reactive intermediates.

- Hydrazine Stoichiometry : Excess hydrazine ensures complete conversion of the thiol group to hydrazine.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety data sheets highlight carcinogenic (H351) and organ toxicity (H372) risks . Essential precautions include:

Q. How is the antibacterial activity of this compound quantified, and which bacterial strains are most sensitive?

The compound inhibits Neurospora crassa growth by 100% at 10⁻³ M, while Staphylococcus aureus shows 75% inhibition under similar conditions . Standard methods include:

- Broth Dilution Assays : Measure minimum inhibitory concentration (MIC) in liquid cultures.

- Agar Diffusion : Assess zone-of-inhibition diameters against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Advanced Research Questions

Q. How do structural modifications (e.g., thiol vs. hydrazine substituents) influence the bioactivity of uracil derivatives?

Thio-derivatives exhibit weaker antibacterial effects than hydrazino-analogs. For example, 2-thiouracil shows 33% inhibition of N. crassa, whereas this compound achieves 100% inhibition . Mechanistic hypotheses include:

Q. What experimental strategies resolve contradictions in bioactivity data across studies (e.g., varying inhibitory effects on Streptococcus faecalis)?

Contradictions arise from differences in assay conditions (e.g., pH, nutrient availability) or bacterial strain variability. To address this:

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound purity and stability?

- NMR Spectroscopy : Confirm hydrazine (-NH-NH₂) and thiol (-SH) protons via δ 8–10 ppm and δ 3–4 ppm, respectively.

- HPLC-PDA : Monitor degradation products using a C18 column with UV detection at 254 nm.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks at m/z 158.0 (M+H⁺) .

Q. How can computational modeling predict the binding affinity of this compound to bacterial enzymes?

- Docking Simulations : Use AutoDock Vina to model interactions with thymidylate synthase (a key folate pathway enzyme).

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories.

- QSAR Analysis : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .

Methodological Guidance

Q. How should researchers design dose-response experiments to evaluate long-term toxicity in eukaryotic models?

Q. What statistical approaches are recommended for analyzing inhibition variability across biological replicates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.